molecular formula C15H9ClN2O2S B2354206 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate CAS No. 253774-65-1

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate

Cat. No.: B2354206
CAS No.: 253774-65-1
M. Wt: 316.76
InChI Key: PBUNUAYDDVGJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate is a chemical compound that features a thiadiazole ring attached to a phenyl group, which is further connected to a 4-chlorobenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorobenzenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the thiadiazole ring .

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUNUAYDDVGJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)OC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.